molecular formula C6H5ClO5S B2449355 Methyl 3-chlorosulfonylfuran-2-carboxylate CAS No. 959582-30-0

Methyl 3-chlorosulfonylfuran-2-carboxylate

Cat. No. B2449355
CAS RN: 959582-30-0
M. Wt: 224.61
InChI Key: JOOQJQRSRTWKON-UHFFFAOYSA-N
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Description

“Methyl 3-chlorosulfonylfuran-2-carboxylate” is a chemical compound with the CAS Number: 959582-30-0 . It has a molecular weight of 224.62 . The IUPAC name for this compound is methyl 3- (chlorosulfonyl)-2-furoate .


Molecular Structure Analysis

The InChI code for “Methyl 3-chlorosulfonylfuran-2-carboxylate” is 1S/C6H5ClO5S/c1-11-6 (8)5-4 (2-3-12-5)13 (7,9)10/h2-3H,1H3 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Epoxy Resin Synthesis

Methyl 3-chlorosulfonylfuran-2-carboxylate: is utilized in the synthesis of furan derivatives for epoxy resins . These resins are crucial in various industries due to their excellent mechanical properties and chemical resistance. The furan derivatives provide a renewable and sustainable alternative to traditional epoxy resins derived from petroleum sources.

Sustainable Chemical Feedstock

As a derivative of furan, this compound contributes to the development of sustainable chemicals from lignocellulosic biomass . It serves as an alternative to petroleum-derived chemicals, offering a pathway to more environmentally friendly production processes and materials with properties that can exceed those of their fossil-based counterparts.

Medicinal Chemistry

In the realm of medicinal chemistry, heterocyclic compounds like Methyl 3-chlorosulfonylfuran-2-carboxylate play a significant role . They are foundational in synthesizing novel molecules with potential therapeutic applications, including anti-inflammatory agents.

Photocatalytic Activity

Research has explored the photocatalytic activities of furan derivatives . Methyl 3-chlorosulfonylfuran-2-carboxylate can be a precursor in synthesizing materials that exhibit photocatalytic properties, which are valuable in environmental remediation and energy conversion applications.

Green Solvent Production

Furan derivatives, including Methyl 3-chlorosulfonylfuran-2-carboxylate , are involved in creating new, green solvents . These solvents are designed to be less toxic and more sustainable than traditional solvents, aligning with the increasing demand for eco-friendly industrial processes.

Each of these applications demonstrates the versatility and potential of Methyl 3-chlorosulfonylfuran-2-carboxylate in contributing to a range of scientific and industrial advancements. The focus on sustainability and environmental impact is a common thread that underscores the importance of this compound in current and future research endeavors.

Dyestuff and Pigment Synthesis

This compound is involved in synthesizing dyestuffs and pigments . The furan ring can be functionalized to produce various colors and properties, making it valuable for developing new dyes and pigments for textiles, inks, and coatings.

Corrosion Inhibitors

Methyl 3-chlorosulfonylfuran-2-carboxylate: serves as a precursor in the synthesis of corrosion inhibitors . These inhibitors are essential for protecting metals and alloys from corrosion, especially in harsh environments, thereby extending the life of metal components and structures.

properties

IUPAC Name

methyl 3-chlorosulfonylfuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO5S/c1-11-6(8)5-4(2-3-12-5)13(7,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOQJQRSRTWKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CO1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chlorosulfonylfuran-2-carboxylate

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